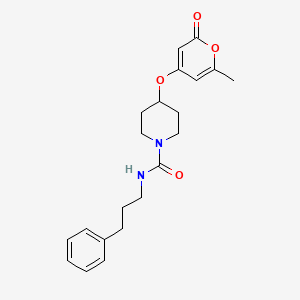![molecular formula C23H22ClN3O3S3 B2976225 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1189453-33-5](/img/structure/B2976225.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3O3S3 and its molecular weight is 520.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis of novel sulphonamide derivatives, including compounds structurally related to the specified compound, for their antimicrobial activity. The study by Fahim and Ismael (2019) demonstrated that these compounds exhibit good antimicrobial activity against various strains (Fahim & Ismael, 2019).
Antimalarial and COVID-19 Drug Research
A study also conducted by Fahim and Ismael (2021) investigated similar sulphonamide derivatives for their potential as antimalarial drugs and explored their use in combating COVID-19. This research highlighted the importance of these compounds in developing treatments for infectious diseases (Fahim & Ismael, 2021).
Cancer Research
Compounds with structural similarities have been studied for their potential in cancer treatment. For instance, Stec et al. (2011) investigated derivatives for their role as inhibitors of PI3Kα and mTOR, enzymes involved in cancer progression (Stec et al., 2011).
ACAT-1 Inhibition
Research by Shibuya et al. (2018) on compounds with structural similarities has led to the discovery of potent inhibitors for human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. These findings have implications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Synthesis of Novel Compounds
Krauze et al. (2007) focused on the synthesis of alternative products in specific chemical reactions involving compounds structurally related to the specified compound. This research contributes to the understanding of chemical synthesis processes (Krauze et al., 2007).
Anticancer Agent Synthesis
Xie et al. (2015) conducted a study synthesizing derivatives as potential anticancer agents. They explored the antiproliferative activities of these compounds, contributing to cancer research (Xie et al., 2015).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3.ClH/c1-26-12-11-16-19(13-26)31-23(21(16)22-24-17-9-5-6-10-18(17)30-22)25-20(27)14-32(28,29)15-7-3-2-4-8-15;/h2-10H,11-14H2,1H3,(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEFJNBWNOVHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CS(=O)(=O)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

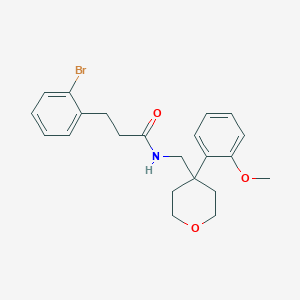

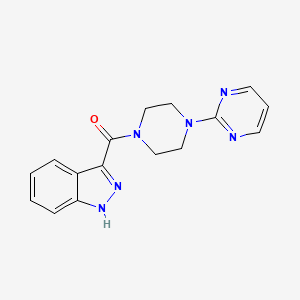

![N-(4-methoxyphenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2976149.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2976151.png)
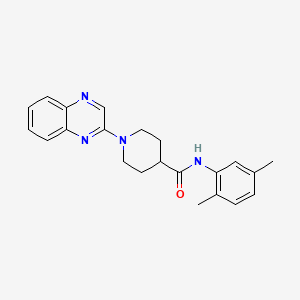
![3-Benzoyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976155.png)
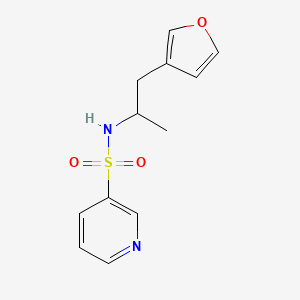
![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2976159.png)



